Trifluoromethyl trifluoromethanesulfonate

Catalog No.
S707615
CAS No.
3582-05-6
M.F
C2F6O3S
M. Wt
218.08 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Trifluoromethyl trifluoromethanesulfonate

CAS Number

3582-05-6

Product Name

Trifluoromethyl trifluoromethanesulfonate

IUPAC Name

trifluoromethyl trifluoromethanesulfonate

Molecular Formula

C2F6O3S

Molecular Weight

218.08 g/mol

InChI

InChI=1S/C2F6O3S/c3-1(4,5)11-12(9,10)2(6,7)8

InChI Key

GVZFDPPAJXHNGL-UHFFFAOYSA-N

SMILES

C(OS(=O)(=O)C(F)(F)F)(F)(F)F

Canonical SMILES

C(OS(=O)(=O)C(F)(F)F)(F)(F)F

The exact mass of the compound Trifluoromethyl trifluoromethanesulfonate is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 354415. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

Trifluoromethyl trifluoromethanesulfonate (CAS 3582-05-6), also known as trifluoromethyl triflate, is a powerful electrophilic reagent used to introduce the trifluoromethyl (CF3) group into organic molecules.[1] This functionalization is critical in pharmaceutical and agrochemical development to enhance properties like metabolic stability and bioavailability.[2][3] Physically, it is a volatile compound with a boiling point of approximately 21°C, necessitating specialized handling procedures compared to solid, bench-stable reagents.[4][5] Its distinct reactivity profile makes it a key intermediate for specific, often challenging, synthetic transformations where other agents may be less effective.[1][6]

Direct substitution of Trifluoromethyl trifluoromethanesulfonate with common solid electrophilic reagents like Togni's or Umemoto's reagents is often unfeasible and requires complete process redevelopment.[7][8] As a low-boiling-point liquid (21°C), its handling, storage, and dosing requirements are fundamentally different, making it suitable for specific reactor systems like continuous flow setups where solids are impractical.[4][9] Furthermore, its reactivity profile is distinct; while Togni and Umemoto reagents are effective for a broad range of nucleophiles, the high electrophilicity of Trifluoromethyl trifluoromethanesulfonate enables reactions that may fail with less potent, solid-state alternatives, particularly in the synthesis of certain trifluoromethyl ethers and heteroaromatic compounds.[9][10] Attempting a direct substitution without adjusting reaction parameters, solvent systems, and temperature control protocols will likely lead to failed reactions or a completely different product distribution.

Processability Advantage: Suitability for Continuous Flow and Large-Scale Synthesis

Unlike solid reagents (e.g., Togni's, Umemoto's), Trifluoromethyl trifluoromethanesulfonate's low boiling point (21°C) and liquid/gas state at operating temperatures make it uniquely suited for automated, continuous flow systems.[4][9] This physical property allows for precise dosing and rapid mixing, which is critical for controlling highly exothermic reactions and improving process safety. Researchers have demonstrated its stability and utility for large-scale (>100 gram) preparations, a task that is often challenging with heterogeneous solid-liquid mixtures required for alternative reagents.[9] This makes it a strategic choice for industrial and pilot-scale processes where reproducibility and automation are key procurement drivers.

Evidence DimensionPhysical State & Process Suitability
Target Compound DataLiquid/Gas (Boiling Point: 21°C), enabling use in flow reactors and large-scale synthesis (>100 g).[4][9]
Comparator Or BaselineTogni's and Umemoto's reagents are solids, typically requiring batch processing with solid handling and potential mixing issues.[11]
Quantified DifferenceNot a rate/yield difference, but a fundamental process capability difference (flow vs. batch).
ConditionsLarge-scale laboratory or pilot plant synthesis.

For buyers focused on process automation, scalability, and safety, this compound's physical form offers a distinct advantage over solid, benchtop-focused alternatives.

Precursor Suitability: Enables Synthesis of Trifluoromethyl Ethers from N-Oxides Where Other Reagents Fail

Trifluoromethyl trifluoromethanesulfonate serves as a bifunctional reagent for the synthesis of N-heteroaromatic trifluoromethyl ethers from the corresponding N-oxides, a transformation not readily achieved with standard electrophilic CF3+ donors.[9] In this specific application, the reagent both activates the N-oxide by triflation and delivers the trifluoromethoxy group. For example, the N-oxide of 4-tert-butylpyridine was converted to the 2-trifluoromethoxy derivative in 80% yield using this compound.[9] This dual reactivity provides a direct route to valuable building blocks that are otherwise difficult to access, making it a superior precursor for this specific substrate class.

Evidence DimensionReaction Yield (%)
Target Compound Data80% yield for the trifluoromethoxylation of 4-tert-butylpyridine N-oxide.[9]
Comparator Or BaselineStandard electrophilic reagents like Togni's or Umemoto's are not typically used for this transformation as they do not possess the required bifunctionality.[9]
Quantified DifferenceEnables a high-yielding reaction (80%) for a substrate class inaccessible to common alternatives.
ConditionsReaction of N-oxide with Trifluoromethyl trifluoromethanesulfonate in an appropriate solvent.

For researchers needing to synthesize N-heteroaromatic trifluoromethyl ethers, this compound is not just an alternative but the enabling reagent for a high-yield synthetic route.

Unique Reactivity: Formation of Trifluoromethoxide Anion Precursors

Trifluoromethyl trifluoromethanesulfonate is a key precursor for generating nucleophilic trifluoromethoxide (⁻OCF3) sources, a fundamentally different reactivity compared to electrophilic reagents like Togni's or Umemoto's salts.[10][11] When treated with fluoride anion sources, it generates the trifluoromethoxide anion in situ.[10] This allows for subsequent nucleophilic reactions, such as the synthesis of alkyl trifluoromethyl ethers from alkyl halides.[10] For instance, aryl trifluoromethyl ethers have been synthesized from aryl stannanes in 59-88% yield via an in situ generated trifluoromethoxide salt derived from this compound.[10] This capability to act as a source for a potent nucleophile distinguishes it from purely electrophilic agents and opens entirely different synthetic pathways.

Evidence DimensionReaction Pathway Enabled
Target Compound DataGenerates nucleophilic ⁻OCF3 for subsequent reactions (e.g., 59-88% yield in aryl ether synthesis).[10]
Comparator Or BaselineTogni's and Umemoto's reagents are designed to be electrophilic CF3+ donors and do not generate ⁻OCF3.[8][11]
Quantified DifferenceProvides access to nucleophilic trifluoromethoxylation pathways, while comparators are limited to electrophilic trifluoromethylation.
ConditionsActivation with a fluoride source (e.g., AgF, TASF) to generate the trifluoromethoxide anion.

This compound should be procured when the synthetic strategy requires a nucleophilic trifluoromethoxide source, a role that electrophilic CF3+ reagents cannot fulfill.

Automated and Continuous Flow Synthesis of Fluorinated Intermediates

Due to its gaseous nature at typical processing temperatures, this compound is the reagent of choice for integration into automated, continuous flow manufacturing systems. This allows for enhanced safety, precise stoichiometric control, and improved heat management in the production of trifluoromethylated compounds, overcoming the handling and mixing challenges associated with solid reagents.[9][12]

Synthesis of N-Heteroaromatic Trifluoromethyl Ethers for Medicinal Chemistry

This reagent is uniquely suited for the high-yield synthesis of trifluoromethoxy-substituted N-heterocycles directly from their corresponding N-oxides. This provides a direct and efficient route to a class of compounds of high interest in pharmaceutical development, a transformation not readily accessible with other common trifluoromethylating agents.[9]

Generation of Nucleophilic Trifluoromethoxide for Specialty Ether Synthesis

When a synthetic plan requires the introduction of a nucleophilic OCF3 group, this compound serves as a critical precursor. Its reaction with fluoride sources provides in-situ access to the trifluoromethoxide anion, enabling the synthesis of complex alkyl and aryl trifluoromethyl ethers from various electrophiles like alkyl halides or aryl stannanes.[10]

XLogP3

2.1

GHS Hazard Statements

Aggregated GHS information provided by 42 companies from 4 notifications to the ECHA C&L Inventory.;
H314 (92.86%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Corrosive

Other CAS

3582-05-6

Wikipedia

Trifluoromethyl triflate

Dates

Last modified: 08-15-2023

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